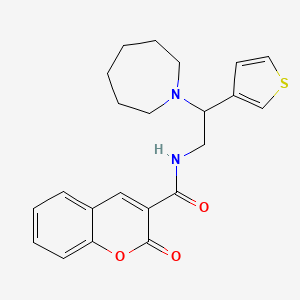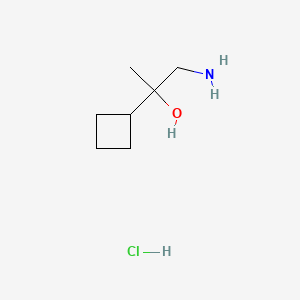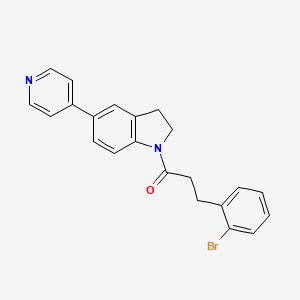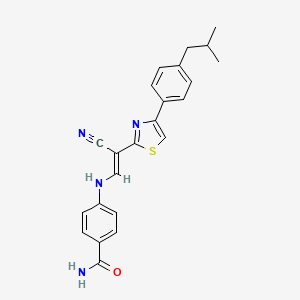
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, also known as AZT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of molecules known as chromenes, which have been shown to exhibit a range of biochemical and physiological effects. In
科学的研究の応用
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. This compound has been shown to interact with a number of different receptors and enzymes, including the NMDA receptor, the COX-2 enzyme, and the PPAR-gamma receptor. By modulating these targets, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide may be able to exert its beneficial effects on the body.
Biochemical and Physiological Effects:
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo models. This compound has been shown to have antioxidant and anti-inflammatory effects, which may help to protect the body from oxidative stress and inflammation. It has also been shown to have neuroprotective effects, which may help to prevent or slow the progression of neurodegenerative diseases.
実験室実験の利点と制限
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and is commercially available, making it accessible to researchers. It also exhibits a range of biological activities, making it a versatile tool for studying various biological processes. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which may limit its potential applications. Additionally, like many other chemical compounds, it may exhibit off-target effects that could complicate experimental results.
将来の方向性
There are several potential future directions for the study of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide. One area of interest is the development of more potent and selective analogs of this compound that could be used as therapeutic agents. Another area of interest is the further characterization of the compound's mechanism of action, which could provide insights into its biological effects and potential applications. Additionally, the compound could be studied in more complex in vivo models to better understand its potential therapeutic applications.
合成法
The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide involves a multistep process that begins with the condensation of 2-acetylphenol and thiophene-3-carboxaldehyde. The resulting intermediate is then reacted with azepane and a suitable coupling agent to form the final product. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
特性
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c25-21(18-13-16-7-3-4-8-20(16)27-22(18)26)23-14-19(17-9-12-28-15-17)24-10-5-1-2-6-11-24/h3-4,7-9,12-13,15,19H,1-2,5-6,10-11,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCJTVCNXGHPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Piperidin-2-yl)methyl]benzonitrile](/img/structure/B2883268.png)
![methyl 4-methoxy-3-(N-(pyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate](/img/structure/B2883269.png)




![N-(1H-benzo[d][1,2,3]triazol-5-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2883277.png)

![3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2883279.png)

![Methyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2883282.png)
![1-[4-Methyl-3-(1-methylimidazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2883286.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2883289.png)